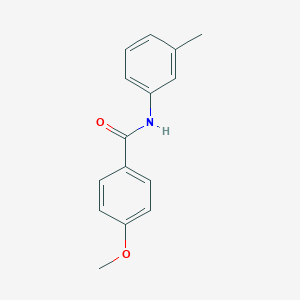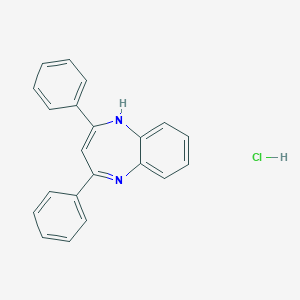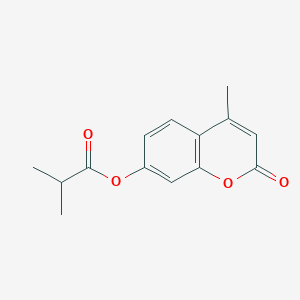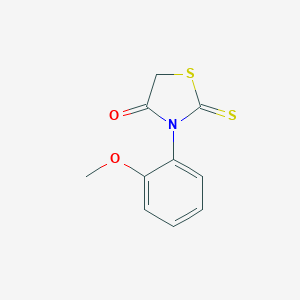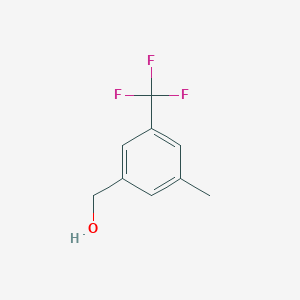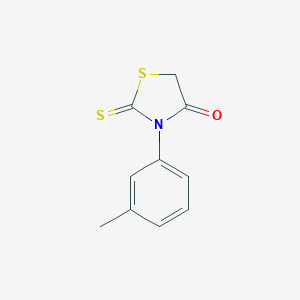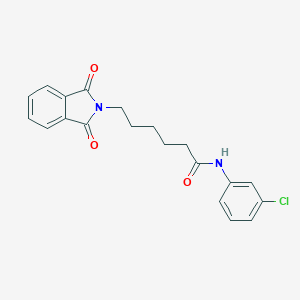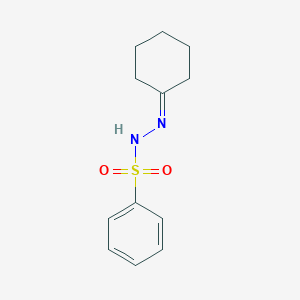
N-(cyclohexylideneamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylideneamino)benzenesulfonamide, also known as S-carboxamidomethyl-N-(cyclohexylideneamino)benzenesulfonamide (CM-CBS), is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of peptides and proteins, and has been shown to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
CM-CBS is commonly used as a reagent in the synthesis of peptides and proteins. This compound is often used to protect the thiol groups of cysteine residues during peptide synthesis, and can also be used to introduce carboxamidomethyl groups into peptides. Additionally, CM-CBS has been shown to be a useful reagent for the preparation of peptide thioesters, which are important intermediates in the synthesis of native chemical ligation products.
Wirkmechanismus
The mechanism of action of CM-CBS is not well understood, but it is believed to function as a nucleophile that reacts with electrophilic groups on peptides and proteins. Specifically, CM-CBS is thought to react with the thiol groups of cysteine residues, forming a stable N-(cyclohexylideneamino)benzenesulfonamideomethyl adduct. This adduct can then be removed under mild conditions, allowing for the synthesis of complex peptides and proteins.
Biochemische Und Physiologische Effekte
CM-CBS has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, CM-CBS has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CM-CBS in lab experiments is its ability to protect cysteine residues during peptide synthesis. This can be particularly useful when synthesizing complex peptides or proteins that contain multiple cysteine residues. Additionally, CM-CBS is a relatively inexpensive reagent that is readily available from commercial suppliers.
One limitation of using CM-CBS is that it can be difficult to remove the carboxamidomethyl group under mild conditions. This can result in the loss of peptide or protein activity, or the formation of unwanted side products. Additionally, CM-CBS may not be suitable for use in certain experimental systems, such as those that require the introduction of specific chemical modifications at cysteine residues.
Zukünftige Richtungen
There are several possible future directions for research on CM-CBS. One area of interest is the development of new synthetic methods for this compound, with the goal of increasing yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of CM-CBS, and to determine its potential applications in a variety of scientific research fields. Finally, there is a need for more studies on the biochemical and physiological effects of CM-CBS, particularly in the context of cancer research.
Synthesemethoden
The synthesis of CM-CBS involves the reaction of cyclohexylamine with benzenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of N-cyclohexylbenzenesulfonamide, which is then treated with formaldehyde and sodium cyanoborohydride to yield CM-CBS. The overall yield of this synthesis method is approximately 70%, and the purity of the final product can be increased through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
61892-19-1 |
|---|---|
Produktname |
N-(cyclohexylideneamino)benzenesulfonamide |
Molekularformel |
C18H15ClN2O3 |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
N-(cyclohexylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h2,5-6,9-10,14H,1,3-4,7-8H2 |
InChI-Schlüssel |
RXMZCCIBDGAYDU-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
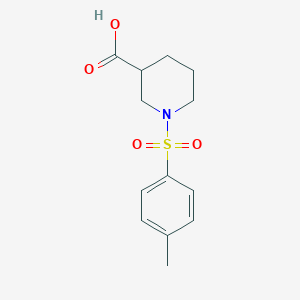
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
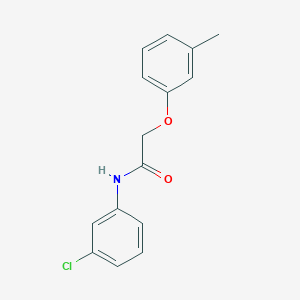
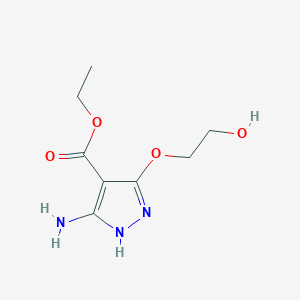
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
